REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N+]([C:14]1[CH:19]=[CH:18][N+:17]([O-:20])=[CH:16][CH:15]=1)([O-])=O>CN(C=O)C>[CH2:3]([O:10][C:14]1[CH:19]=[CH:18][N+:17]([O-:20])=[CH:16][CH:15]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=[N+](C=C1)[O-]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20.3 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for an hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
WAIT
|
Details
|
followed by an hour
|
Type
|
STIRRING
|
Details
|
's stirring at room temperature
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated under reduced pressure and chloroform (1 L)
|
Type
|
ADDITION
|
Details
|
was added to the resulting residue
|
Type
|
FILTRATION
|
Details
|
The insoluble matter was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated and to which acetone
|
Type
|
ADDITION
|
Details
|
was added
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=[N+](C=C1)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.8 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |